![molecular formula C19H25ClN6O B6492614 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride CAS No. 1179459-74-5](/img/structure/B6492614.png)

1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

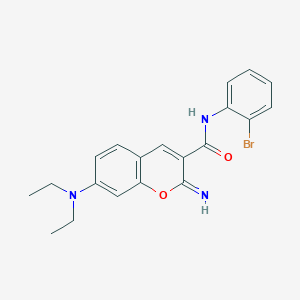

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Triazine derivatives can be synthesized through reactions of aromatic C-nucleophiles .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrrolidine ring can be functionalized at various positions, and the triazine ring can react with various nucleophiles .Scientific Research Applications

- Pyrrolidine derivatives have been investigated for their antibacterial properties. By modifying the substituents on the pyrrolidine ring, researchers can fine-tune the activity against specific bacterial strains .

- Structure–activity relationship (SAR) studies have revealed that different N′-substituents and spatial orientations impact antibacterial efficacy. For instance, N′-Ph substituents tend to enhance activity compared to N′-Et or N′-H .

- Some pyrrolidine-based compounds, such as α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one), act as potent blockers at dopamine and norepinephrine transporters .

- Substituted pyrrolidines exhibit antitumor activity. Researchers have explored their potential as chemotherapeutic agents .

- Researchers have developed synthetic strategies for constructing pyrrolidine rings from various precursors. These methods enable the efficient preparation of diverse pyrrolidine-based compounds .

- Functionalization of preformed pyrrolidine rings (e.g., proline derivatives) also provides access to structurally diverse molecules .

Antibacterial Agents

Neurotransmitter Reuptake Inhibitors

Antitumor Agents

Anti-inflammatory and Analgesic Compounds

Synthetic Methodology

Crystallography and Structural Studies

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a pyrrolidine ring, have been shown to have nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division and circadian rhythms.

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Pharmacokinetics

Modifications of similar compounds have been made to improve their pharmacokinetic profile .

Result of Action

Compounds with similar structures have shown significant biological activity, suggesting that this compound may also have notable effects at the molecular and cellular levels .

properties

IUPAC Name |

1-[3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O.ClH/c1-14(26)15-7-6-8-16(13-15)20-17-21-18(24-9-2-3-10-24)23-19(22-17)25-11-4-5-12-25;/h6-8,13H,2-5,9-12H2,1H3,(H,20,21,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAKHLLOSTLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)

![3-[4-amino-3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492551.png)

![8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6492557.png)

![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)

![1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B6492582.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)

![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)

![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)

![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)

![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)

![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)